molecular formula C24H24N4O3S B2678624 N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1223807-61-1

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B2678624
CAS No.: 1223807-61-1
M. Wt: 448.54
InChI Key: VPPSEADHJJNUGR-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a thioacetamide side chain linked to a 3,5-dimethoxyphenyl moiety. This structure combines aromatic, sulfur-containing, and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)21-14-22-24(25-9-10-28(22)27-21)32-15-23(29)26-18-11-19(30-2)13-20(12-18)31-3/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPSEADHJJNUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethylphenyl group: This step may involve a substitution reaction where the ethylphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the sulfanyl acetamide linkage: This final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Optimization of reaction temperatures and times: to maximize product formation.

    Use of efficient catalysts: to enhance reaction rates and selectivity.

    Implementation of purification techniques: such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to specific receptors or enzymes: , modulating their activity.

    Interact with cellular pathways: , influencing processes such as signal transduction, gene expression, or metabolic pathways.

    Exert effects on cellular structures: , potentially affecting cell function and viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., F-DPA and DPA-714) or triazolo[1,5-a]pyrimidine scaffolds (e.g., compounds in and ). The pyrazine ring (two nitrogen atoms in a six-membered ring) confers distinct electronic and steric properties compared to pyrimidine (two nitrogens in a six-membered ring) or triazole (three nitrogens in a five-membered ring) systems. For instance, pyrazine derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects
  • 4-Ethylphenyl Group: The 4-ethylphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine core contrasts with fluorine-containing groups in F-DPA (4-fluorophenyl) or DPA-714 (4-(2-fluoroethoxy)phenyl).
  • Sulfanylacetamide Side Chain : The sulfanyl (S–) linker in the acetamide side chain differentiates this compound from analogs with ether or carbonyl linkages (e.g., and ). Sulfur atoms can participate in hydrogen bonding or redox interactions, influencing target binding .
  • 3,5-Dimethoxyphenyl Group : This substituent provides electron-donating methoxy groups, which may enhance solubility and modulate receptor affinity compared to unsubstituted or halogenated aryl groups (e.g., and ) .

Key Findings :

  • Agrochemical Potential: Compounds with acetylhydrazone side chains () showed herbicidal activity at 500 μg/mL, suggesting that the sulfanylacetamide group in the target compound may similarly interact with plant enzymes .
  • Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine derivatives () inhibited tobacco mosaic virus (TMV) by up to 43% at 500 μg/mL, indicating that sulfur-containing linkers enhance antiviral properties .
  • Radiopharmaceutical Applications : F-DPA and DPA-714 bind to translocator protein (TSPO), highlighting the importance of fluorinated substituents for CNS-targeted imaging .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure incorporates a dimethoxyphenyl group and a pyrazolo[1,5-a]pyrazine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C22H19FN4O3S
  • Molecular Weight : 438.48 g/mol
  • CAS Number : 1040675-79-3

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.

Interaction with Biological Targets

Preliminary studies suggest that the compound may interact with:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity linked to various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : Induction of apoptosis and cell cycle arrest are potential mechanisms through which the compound exerts its anticancer effects.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria.
  • Fungal Activity : Similar compounds have demonstrated antifungal properties; thus, further investigation into this aspect is warranted.

Case Studies and Experimental Data

Several studies have focused on the biological activity of related compounds. Below is a summary table highlighting key findings:

StudyCompoundBiological ActivityMethodology
N-(3,5-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamideAnticancerIn vitro cytotoxicity assays
Similar pyrazolo compoundsAntimicrobialDisk diffusion method
Related thioacetamidesEnzyme inhibitionKinetic assays

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol or acetic acid .
  • Step 2 : Introduction of the 4-ethylphenyl group at the 2-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Thioether linkage formation at the 4-position via nucleophilic displacement of a halogen (e.g., Cl or Br) with a thiol-containing intermediate .
  • Step 4 : Amide coupling between the sulfanylacetate and 3,5-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
    Purification : Intermediates are isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl (δ ~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are used for initial biological screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can reaction yields be optimized for pyrazolo[1,5-a]pyrazine derivatives?

  • Solvent Optimization : Use DMF or THF for polar intermediates; switch to toluene for high-temperature reactions to avoid side products .
  • Catalyst Screening : Employ Pd(PPh3)4 for Suzuki couplings (yield >80%) or CuI for Ullmann-type thioether formations .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and optimize reaction pathways (e.g., ICReDD’s quantum chemical methods) .

Q. How are structural ambiguities resolved when spectroscopic data conflicts?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions; confirm spatial proximity of substituents .
  • X-Ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., dichloromethane/hexane) .

Q. What strategies are used to analyze structure-activity relationships (SAR)?

  • Analog Synthesis : Modify the 3,5-dimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) to assess pharmacokinetic impacts .
  • LogP Measurement : Determine octanol/water partitioning via shake-flask method to correlate lipophilicity with membrane permeability .

Q. How do computational methods predict reactivity and target binding?

  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets for experimental validation .
  • DFT Calculations : Predict electrophilic reactivity of the sulfanyl group for thiol-disulfide exchange studies .

Q. How are synthetic by-products characterized and mitigated?

  • By-Product Isolation : Use preparative TLC or HPLC to isolate impurities (e.g., dimerized pyrazines or over-oxidized sulfoxides) .
  • Mechanistic Studies : Employ LC-MS to track reaction intermediates and adjust stoichiometry (e.g., reduce excess thiol to prevent disulfide formation) .

Methodological Considerations

Q. Experimental Design for Contradictory Bioactivity Data

  • Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50 reproducibility .
  • Off-Target Screening : Use proteome microarrays or thermal shift assays to identify non-specific binding .

Q. Stability Studies Under Physiological Conditions

  • pH-Dependent Degradation : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with LC-MS monitoring .
  • Metabolite Identification : Use liver microsomes (human/rat) to detect phase I/II metabolites via UPLC-QTOF .

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